molecular formula C16H15ClN2O3 B3723282 2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide CAS No. 131536-96-4

2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

Cat. No.: B3723282
CAS No.: 131536-96-4
M. Wt: 318.75 g/mol
InChI Key: SDRVOUQILVWGEY-VCHYOVAHSA-N
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Description

2-Chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is a synthetic Schiff base, a class of compounds characterized by an azomethine group (-NH-N=CH-) and a carbonyl group (C=O) . This specific compound is a valuable chemical scaffold in medicinal and materials chemistry research. In antimicrobial research, this compound belongs to the hydrazide-hydrazone family, which is widely investigated for potential antibacterial and antifungal applications . The molecular structure facilitates diverse biological activities, making it a candidate for early-stage discovery research against resistant microbial strains. In materials science, the compound's molecular structure allows for the formation of intricate intermolecular hydrogen bonds, including O–H⋯O, O–H⋯N, and N–H⋯O interactions . These interactions can lead to the formation of well-defined crystal structures and supramolecular assemblies, which are of significant interest for the development of non-linear optical (NLO) materials and for studying crystal engineering principles . The compound is typically synthesized via a condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde or a similar aldehyde derivative and 2-chlorobenzohydrazide . Researchers are advised to fully characterize the product using spectroscopic methods (IR, 1H NMR, 13C NMR) prior to use, as characteristic signals for the C=N, C=O, and NH groups are well-established . This product is provided for early discovery research as part of a collection of unique chemicals. It is sold on an as-is basis, and the buyer assumes responsibility for confirming product identity and/or purity. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All sales are final.

Properties

IUPAC Name

2-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15-9-11(7-8-14(15)20)10-18-19-16(21)12-5-3-4-6-13(12)17/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRVOUQILVWGEY-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131536-96-4
Record name 2-CHLORO-N'-(3-ETHOXY-4-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting solid product is filtered and purified by recrystallization from ethanol.

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazide derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted benzohydrazide derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and controlled temperatures.

Scientific Research Applications

2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit lysine-specific histone demethylase 1A (LSD1), an enzyme involved in chromatin remodeling and gene expression regulation . By inhibiting LSD1, the compound can modulate chromatin structure and function, leading to changes in gene expression and cellular processes. Additionally, it acts as an iron-chelating agent, impairing iron metabolism and inducing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzohydrazide Derivatives

Compound Name Substituents (Benzylidene Ring) C=N Configuration Dihedral Angle (°) Key Interactions Reference
2-Chloro-N'-(3-ethoxy-4-hydroxybenzylidene) 3-ethoxy, 4-hydroxy E Not reported Intra-/intermolecular H-bonds
2-Chloro-N'-(2-methoxybenzylidene) 2-methoxy E 15.9 N–H⋯O, C–H⋯O
2-Chloro-N'-(4-nitrobenzylidene) 4-nitro E 15.9 N–H⋯O chains along [101]
3-Bromo-N'-(2-chloro-5-nitrobenzylidene) 2-chloro, 5-nitro E 8.3 N–H⋯N/O, Br⋯Br interactions

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in , chloro in ) enhance electrophilicity, influencing reactivity and binding to biological targets. The ethoxy and hydroxy groups in the target compound provide both hydrogen-bond donors and acceptors, enhancing solubility and target interaction .
  • Crystal Packing : Compounds with nitro groups (e.g., ) exhibit stronger intermolecular N–H⋯O hydrogen bonds compared to methoxy derivatives (e.g., ), affecting their crystallinity and stability.

Hydrogen Bonding and Molecular Interactions

  • The target compound’s 4-hydroxy group forms intramolecular O–H⋯N hydrogen bonds, stabilizing the E-configuration .
  • In contrast, 2-methoxy derivatives () rely on intermolecular N–H⋯O bonds for crystal packing, reducing their conformational flexibility.

Biological Activity

2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is a Schiff base compound synthesized from the reaction of 3-ethoxy-4-hydroxybenzaldehyde and benzohydrazide. Schiff bases are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its antimicrobial efficacy, cytotoxicity, and potential mechanisms of action.

Chemical Structure

The molecular formula of this compound is C16H15ClN2O3C_{16}H_{15}ClN_2O_3. The structure features a chloro group, an ethoxy group, and a hydroxy group that contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus62.5
Escherichia coli125
Pseudomonas aeruginosa250

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various human tumor cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 μM across different cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MCF-7 (Breast cancer)20
HeLa (Cervical cancer)15
A549 (Lung cancer)25

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

The biological activity of this compound may be attributed to its ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions. The presence of the hydroxy and chloro groups enhances its ability to form complexes with metal ions and biological macromolecules, which is crucial for its antimicrobial and anticancer activities.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of various Schiff bases, including this compound, against biofilm-forming bacteria. The compound showed a reduction in biofilm formation by up to 90% against Staphylococcus aureus .
  • Cytotoxicity in Cancer Cells : In vitro studies revealed that treatment with this compound led to significant cell death in MCF-7 cells, with flow cytometry analysis showing an increase in early apoptotic cells upon treatment .

Q & A

Q. What are the established synthetic routes for 2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide, and how can reaction yields be optimized?

The compound is synthesized via a condensation reaction between 2-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. Key steps include:

  • Refluxing in ethanol/chloroform (1:1) with catalytic acetic acid for 5 hours under stirring .
  • Purification via filtration and recrystallization from methanol, achieving yields up to 91% . Optimization strategies include adjusting solvent polarity, temperature control, and using chromatographic techniques (e.g., column chromatography) for impurities .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • X-ray crystallography : Resolves the planar hydrazone (-NH-N=C-) linkage and dihedral angles between aromatic rings (e.g., 4.8° between benzohydrazide and benzylidene moieties) .
  • IR/NMR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1666 cm⁻¹, NH proton at δ 11.90 ppm in DMSO-d₆) .
  • Single-crystal data are deposited in the Cambridge Structural Database (CCDC) for reproducibility .

Q. What solvent systems and reaction conditions favor high-purity yields in hydrazone formation?

Polar aprotic solvents (e.g., ethanol, methanol) with mild acidity (e.g., acetic acid catalyst) enhance Schiff base formation. Reflux durations of 5–8 hours ensure complete imine bond (-C=N-) formation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its antitumor potential?

  • Mechanism : The compound inhibits kinases (e.g., EGFR) by binding to ATP pockets via π-π stacking and hydrogen bonding .
  • Assays :
  • In vitro cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 μM) .
  • Apoptosis markers: Flow cytometry for caspase-3 activation and Annexin V staining .
    Contradictions arise in selectivity; some analogs show higher potency against inflammatory targets (e.g., COX-2) than tumors, necessitating structure-activity relationship (SAR) studies .

Q. What computational strategies predict the compound’s binding affinity to enzymes like xanthine oxidase?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding poses using scoring functions (e.g., Glide SP/XP). Grid boxes centered on catalytic sites (e.g., molybdenum center in xanthine oxidase) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, calculating RMSD/RMSF values .
  • Validation: Correlation between computed binding energies and experimental IC₅₀ values (e.g., R² = 0.89 for xanthine oxidase inhibitors) .

Q. How do substituents on the benzylidene ring influence bioactivity?

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance enzyme inhibition (e.g., 3-nitro derivatives show 2-fold lower IC₅₀ than parent compounds) .
  • Methoxy/ethoxy groups : Improve solubility but may reduce membrane permeability (logP increases by 0.5–1.0 units) .
  • SAR studies recommend substituting the 4-hydroxy group with halogens for improved pharmacokinetics .

Q. What analytical techniques resolve contradictions in reported biological activities?

  • HPLC-MS/MS : Quantifies metabolite formation in hepatic microsomes to assess metabolic stability .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to confirm target specificity .
  • Crystallographic redundancy checks : Compare unit cell parameters (e.g., space group P2₁/c) across studies to rule out polymorphic interference .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
Reactant of Route 2
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2-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide

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